S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate CAS number 2127875-65-2
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate CAS number 2127875-65-2
Technical Guide: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS 2127875-65-2) [1][2][3][4]
Executive Summary
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS 2127875-65-2), often utilized as a specialized intermediate in Antibody-Drug Conjugate (ADC) development, represents a critical class of sterically hindered methanethiosulfonate (MTS) reagents . Unlike standard linear MTS reagents (e.g., MMTS, MTSEA), this compound introduces a 1-hydroxy-2-methylpropan-2-yl moiety—a bulky, gem-dimethyl-substituted group containing a terminal hydroxyl.
This structural configuration serves a dual purpose:
-
Steric Modulation: The gem-dimethyl group adjacent to the sulfur atom provides steric protection to the resulting disulfide bond, tuning its stability against premature reduction in plasma while retaining cleavage potential in the high-glutathione environment of the cytosol.
-
Solubility & Conjugation: The hydroxyl group enhances aqueous solubility and provides a functional handle for further chemical derivatization.
This guide details the chemical mechanism, biophysical applications, and validated protocols for using this reagent in protein engineering and therapeutic development.
Chemical Profile & Mechanism of Action
Structural Analysis
The reagent consists of a methanethiosulfonate (MTS) leaving group attached to a modified tert-butyl scaffold.
-
Leaving Group: Methanesulfinate (
). High reactivity toward thiols.[5][6] -
Transferred Group:
. -
Key Feature: The quaternary carbon alpha to the sulfur atom (the "gem-dimethyl" effect).
Reaction Mechanism: Thiol-Disulfide Exchange
The core reaction is a nucleophilic attack by a cysteine thiolate (
Mechanism Diagram (DOT):
Caption: Nucleophilic substitution mechanism where the protein thiolate displaces the methanesulfinate group, forming a sterically hindered disulfide bond.
Applications in Drug Development & Biophysics
Antibody-Drug Conjugates (ADCs)
This reagent is a precursor for glutathione-cleavable linkers .[7] In ADC design, the stability of the linker in circulation is paramount.
-
The Challenge: Standard disulfide linkers can be reduced by albumin or other thiols in the blood, releasing the toxic payload prematurely.
-
The Solution (Steric Hindrance): The gem-dimethyl group (
) introduced by this reagent creates a "steric shield" around the disulfide bond. This hinders access by large reducing agents in the blood but allows cleavage by the high concentration of glutathione (GSH) once the ADC is internalized into the cancer cell.
Cysteine Scanning & Protein Dynamics
In biophysical studies (e.g., ion channel mapping), this reagent serves as a unique probe:
-
Polarity: The hydroxyl group introduces a polar, hydrogen-bonding moiety.
-
Volume: It is significantly bulkier than MMTS (Methyl MTS) but smaller than PEGylated reagents.
-
Use Case: Probing the accessibility of cysteine residues in "restricted" pockets where a charged reagent (like MTSET) might be excluded, but a simple methyl group is insufficient to induce a functional block.
Comparative Analysis of MTS Reagents
| Reagent | Structure / Group | Charge | Steric Bulk | Primary Application |
| MMTS | Neutral | Low | Blocking free cysteines; small volume probe. | |
| MTSET | Positive | Medium | SCAM; probing electrostatic potential. | |
| MTSES | Negative | Medium | SCAM; probing electrostatic potential. | |
| CAS 2127875-65-2 | Neutral (Polar) | High (Gem-dimethyl) | ADC Linkers; Steric/Polar probing. |
Experimental Protocol: Site-Specific Labeling
Objective: To covalently label a solvent-accessible cysteine residue with the 1-hydroxy-2-methylpropan-2-yl group.
Reagent Preparation
-
Stock Solution: Dissolve CAS 2127875-65-2 in anhydrous DMSO or acetonitrile to a concentration of 100 mM.
-
Note: MTS reagents hydrolyze in water.[5] Prepare fresh or store aliquots at -80°C under argon.
-
-
Buffer: Use a standard buffer (e.g., HEPES, PBS) at pH 7.0 – 8.0.
-
Optimization: Higher pH (8.0) increases the concentration of the reactive thiolate (
) species, accelerating the reaction.
-
Labeling Workflow
Step 1: Reduction (Pre-treatment) Ensure the target cysteine is reduced. Treat protein with 1-5 mM TCEP or DTT for 30 mins.
-
Critical: If using DTT, it must be removed (via desalting column or dialysis) before adding the MTS reagent, as DTT will react with the reagent. TCEP is compatible with MTS reagents in some cases but removal is recommended.
Step 2: Reaction Add the MTS reagent stock to the protein solution.
-
Ratio: 10-20 fold molar excess of reagent over protein.
-
Incubation: 15 – 60 minutes at Room Temperature (or 4°C for unstable proteins).
-
Quenching: The reaction is usually fast. Quench by adding excess Cysteine or DTT (if downstream analysis allows).
Step 3: Validation
-
Mass Spectrometry: Look for a mass shift of +89.1 Da (Mass of
group added). -
Functional Assay: Measure change in activity (e.g., channel current, enzymatic rate).
Workflow Diagram (DOT):
Caption: Step-by-step protocol for labeling proteins with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.
Troubleshooting & Optimization
-
Issue: Incomplete Labeling.
-
Cause: Cysteine oxidation or insufficient pH.
-
Fix: Verify reduction step; increase pH to 8.0 to favor thiolate formation.
-
-
Issue: Precipitation.
-
Cause: High concentration of hydrophobic reagent.
-
Fix: Keep final DMSO concentration < 5%. The hydroxyl group on this specific reagent aids solubility compared to purely alkyl MTS reagents.
-
-
Issue: Off-target Labeling.
-
Cause: Reaction with amines (rare but possible at very high pH/concentration).
-
Fix: Maintain pH < 9.[5]0. MTS reagents are highly specific for sulfhydryls under physiological conditions.
-
References
-
Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[5] Methods in Enzymology. Link
-
Context: Foundational methodology for using MTS reagents in protein mapping.[5]
-
-
Pillow, T. H., et al. (2011). Decoupling stability and release in disulfide-based antibody-drug conjugates. Chemical Science.[8] Link
- Context: Discusses the role of gem-dimethyl steric hindrance in stabilizing disulfide linkers for ADCs.
-
PubChem Compound Summary. (2024). S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS 2127875-65-2).[1][2][3][4][9][10][11] National Center for Biotechnology Information. Link
-
MedChemExpress. (2024). Product Information: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.[1][2][3][4][7][9][10][11][12][13]Link
-
Context: Application as a cleavable ADC linker intermediate.[7]
-
Sources
- 1. testing.chemscene.com [testing.chemscene.com]
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- 3. S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate | C5H12O3S2 | CID 145712389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. testing.chemscene.com [testing.chemscene.com]
- 5. interchim.fr [interchim.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate | ADC连接子 | MCE [medchemexpress.cn]
- 8. Cysteine-scanning mutagenesis and thiol modification of the Rickettsia prowazekii ATP/ADP translocase: evidence that transmembrane regions I and II, but not III, are structural components of the aqueous translocation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. parchem.com [parchem.com]
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